

## Alitame chemical structure and properties

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## **Alitame: A Comprehensive Technical Guide**

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**Alitame** is a high-potency dipeptide sweetener, approximately 2000 times sweeter than sucrose.[1] Developed by Pfizer in the early 1980s, it is known chemically as L-α-Aspartyl-N-(2,2,4,4-tetramethyl-3-thietanyl)-D-alaninamide.[2] This guide provides an in-depth overview of the chemical structure, properties, synthesis, and analysis of **alitame**. It also delves into its interaction with sweet taste receptors and its metabolic fate. Detailed experimental protocols and visual diagrams are included to facilitate a comprehensive understanding for researchers and professionals in related fields.

### **Chemical Structure and Nomenclature**

**Alitame** is a dipeptide composed of L-aspartic acid and D-alanine, with a C-terminal amide linkage to a novel amine, 2,2,4,4-tetramethylthietanylamine.[3]

IUPAC Name: (3S)-3-amino-4-[[(1R)-1-methyl-2-oxo-2-[(2,2,4,4-tetramethyl-3-thietanyl)amino]ethyl]amino]-4-oxobutanoic acid.[2]

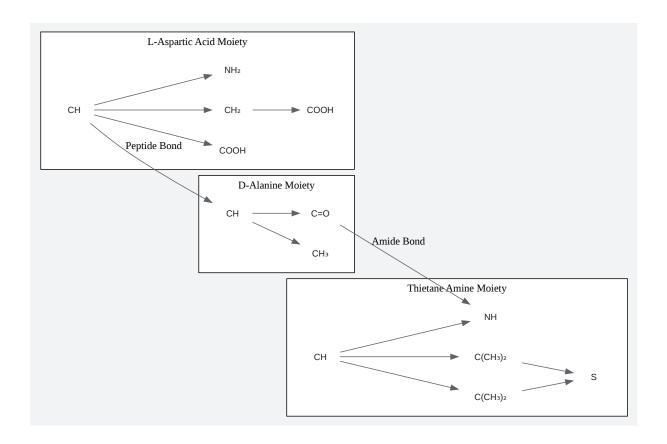
Molecular Formula:

Anhydrous: C14H25N3O4S[2]



• Hydrate: C14H25N3O4S · 2.5 H2O

#### **Chemical Structure:**



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Caption: Chemical structure of Alitame.

## **Physicochemical Properties**

**Alitame** is a white, crystalline, odorless, and non-hygroscopic powder.[3] It possesses a clean, sweet taste similar to sucrose without any significant aftertaste.[3]

Table 1: Physicochemical Properties of Alitame



Property	Value	References
Molecular Weight	331.43 g/mol (anhydrous)	[2]
376.5 g/mol (hydrate)		
Melting Point	136-147 °C	[3]
Sweetness Potency	~2000 times sweeter than sucrose	[1]
~10 times sweeter than aspartame	[1]	
Solubility (at 25°C)	Water: 13.1% (w/v) at isoelectric pH (5.6)	_
Methanol: 41.9% (w/v)		
Ethanol: 61.0% (w/v)	_	
Propylene Glycol: 53.7% (w/v)	_	
Chloroform: 0.02% (w/v)	_	
n-Heptane: 0.001% (w/v)	_	
Optical Activity	$[\alpha]^{25}$ _D: +40° to +50° (c=1 in water)	
Isoelectric Point (pl)	5.6	-

## **Stability**

**Alitame** exhibits greater stability than aspartame, particularly under neutral and acidic conditions and at elevated temperatures. Its half-life under hot or acidic conditions is approximately twice that of aspartame.[2]

Table 2: Stability of Alitame



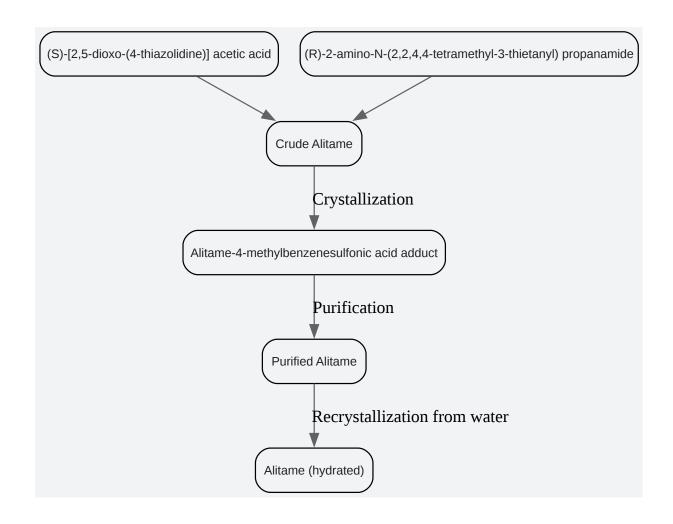
Condition	Stability
pH 2-8	Stable
Neutral pH (6-8) at room temperature	Stable for many years
Acidic conditions (pH 2-3) at room temperature	Long half-life
Dry, room temperature	Stable
Elevated temperatures	Undergoes degradation
Solution at low pH	Undergoes degradation

# **Experimental Protocols**Synthesis of Alitame

A common synthetic route for **alitame** involves a multi-step process:

- Intermediate Synthesis: The synthesis begins with the preparation of two key intermediates: (S)-[2,5-dioxo-(4-thiazolidine)] acetic acid and (R)-2-amino-N-(2,2,4,4-tetramethyl-3-thietanyl) propanamide.[3]
- Coupling Reaction: These two intermediates are then reacted together.
- Purification: The crude product is isolated and purified through the crystallization of an **alitame**-4-methylbenzenesulfonic acid adduct.[3]
- Final Product: Further purification steps are carried out, followed by recrystallization from water to yield the final hydrated **alitame** product.[3]





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Caption: General synthesis workflow for Alitame.

## **Purification by Crystallization**

#### Protocol:

- Dissolve the impure **alitame** sample in a minimal amount of hot water.
- Filter the hot solution to remove any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration.



- Wash the crystals with a small amount of cold water to remove any remaining soluble impurities.
- Dry the purified crystals in a desiccator under vacuum.

## **Determination of Melting Point**

#### Protocol:

- Finely powder a small amount of the dry alitame sample.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in a melting point apparatus.
- Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min as the melting point is approached.[4]
- Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[4]

## **Determination of Solubility**

Protocol (Shake-Flask Method):

- Add an excess amount of alitame to a known volume of the solvent (e.g., water) in a sealed flask.
- Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
- After equilibration, allow any undissolved solid to settle.
- Carefully withdraw a sample of the supernatant.
- Analyze the concentration of alitame in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).



# Analysis by High-Performance Liquid Chromatography (HPLC)

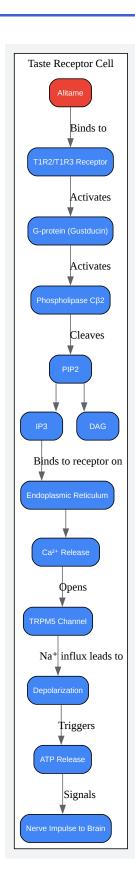
Protocol for Determination in Food Matrix:

- Sample Preparation:
  - For liquid samples (e.g., beverages), dilute with water and filter through a 0.45 μm syringe filter.
  - For solid samples, homogenize the sample, extract with a suitable solvent (e.g., water or a buffer solution), centrifuge, and filter the supernatant.[5]
- Chromatographic Conditions:
  - Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm).[6]
  - Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to ~4.0).[7] A
    typical gradient might start with a lower concentration of acetonitrile and increase over the
    run.
  - Flow Rate: 1.0 mL/min.[6]
  - Detection: UV detector at 210 nm.[7]
  - Injection Volume: 20 μL.[6]
- Quantification: Prepare a calibration curve using standard solutions of alitame. The
  concentration of alitame in the sample is determined by comparing its peak area to the
  calibration curve.

## **Sweet Taste Signaling Pathway**

The sweet taste of **alitame** is mediated by the T1R2/T1R3 G-protein coupled receptor, which is located on the surface of taste receptor cells in the taste buds.





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Caption: Alitame Sweet Taste Signaling Pathway.



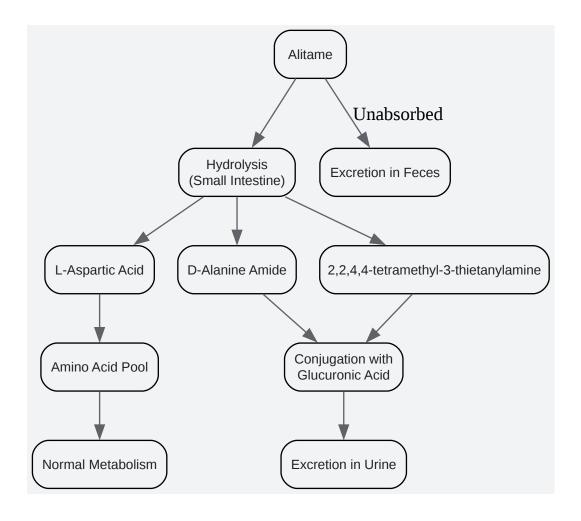
The binding of **alitame** to the T1R2/T1R3 receptor activates a G-protein called gustducin. This initiates a signaling cascade involving the activation of phospholipase Cβ2 (PLCβ2), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 then binds to receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²+).[8] The increase in intracellular Ca²+ opens the TRPM5 ion channel, leading to an influx of sodium ions and depolarization of the taste receptor cell.[9] This depolarization triggers the release of ATP, which acts as a neurotransmitter, sending a signal to the brain that is perceived as a sweet taste.[9]

## **Metabolism and Degradation**

Following oral ingestion, a portion of **alitame** is not absorbed and is excreted in the feces. The absorbed portion is hydrolyzed in the small intestine into its constituent components: L-aspartic acid, D-alanine, and 2,2,4,4-tetramethyl-3-thietanylamine.

- L-Aspartic Acid: Enters the body's amino acid pool and is metabolized through normal pathways.
- D-Alanine and 2,2,4,4-tetramethyl-3-thietanylamine: These are further metabolized before excretion. In humans, the alanine amide fragment is partially conjugated with glucuronic acid.[10]





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Caption: Metabolic Pathway of Alitame.

The primary degradation pathway of **alitame** in aqueous solutions involves the hydrolysis of the amide bond, leading to the formation of aspartic acid and the corresponding alanine amide derivative. Under more severe conditions, further degradation can occur.

## Conclusion

Alitame is a potent and stable dipeptide sweetener with a favorable taste profile. Its chemical and physical properties, particularly its high sweetness and enhanced stability compared to first-generation dipeptide sweeteners, make it a valuable tool for the food and pharmaceutical industries. A thorough understanding of its synthesis, analytical methodologies, and biological interactions is crucial for its effective and safe application. This guide provides a comprehensive technical overview to support further research and development in the field of sweeteners and related areas.



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## References

- 1. researchgate.net [researchgate.net]
- 2. Alitame Wikipedia [en.wikipedia.org]
- 3. ALITAME Ataman Kimya [atamanchemicals.com]
- 4. userweb.ucs.louisiana.edu [userweb.ucs.louisiana.edu]
- 5. researchgate.net [researchgate.net]
- 6. itjfs.com [itjfs.com]
- 7. [Simultaneous determination of neotame, alitame and aspartame in foods by HPLC]. |
   Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
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